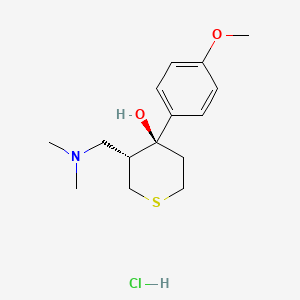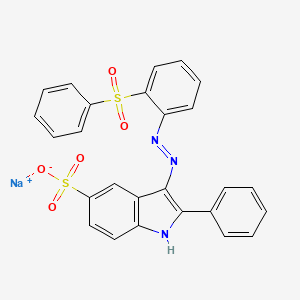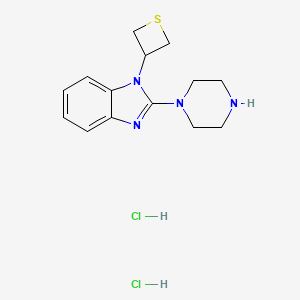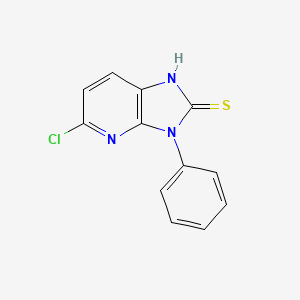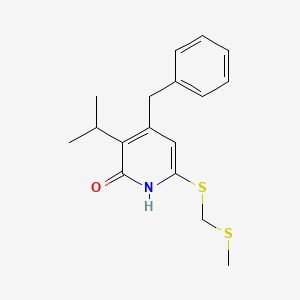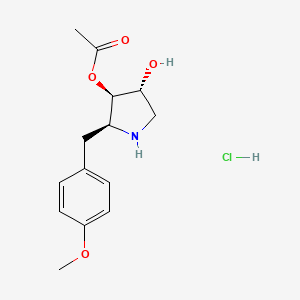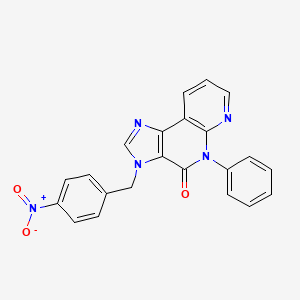
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt is a complex polymeric compound. It is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. This compound is characterized by the presence of multiple functional groups, including ester, alkene, and carboxylate groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt typically involves a multi-step process. The initial step often includes the esterification of 2-butenedioic acid with 2-butoxyethanol to form the mono(2-butoxyethyl) ester. This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.
Following the esterification, the polymerization step involves the reaction of the mono(2-butoxyethyl) ester with 1-octadecene and 2-propenoic acid. This polymerization is typically conducted under controlled temperature and pressure conditions, using a radical initiator such as azobisisobutyronitrile (AIBN) to initiate the polymerization reaction. The resulting polymer is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products. The final product is purified through techniques such as precipitation, filtration, and drying to obtain the desired polymeric compound in its sodium salt form.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene and ester functional groups, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can target the ester and alkene groups, resulting in the formation of alcohols and alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or carboxylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and carboxylates.
Scientific Research Applications
2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt has a wide range of scientific research applications:
Chemistry: Used as a polymeric material in the synthesis of advanced materials and coatings.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of adhesives, sealants, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt involves its interaction with various molecular targets and pathways. The ester and carboxylate groups can form hydrogen bonds and ionic interactions with biological molecules, facilitating its incorporation into biological systems. The polymeric nature of the compound allows it to form stable complexes with other molecules, enhancing its functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester: A simpler ester derivative without the polymeric structure.
Poly(1-octadecene-co-2-propenoic acid): A copolymer with similar monomeric units but lacking the ester functionality.
Sodium polyacrylate: A polymer with similar sodium carboxylate groups but different monomeric composition.
Uniqueness
2-Butenedioic acid (2Z)-, mono(2-butoxyethyl) ester, polymer with 1-octadecene and 2-propenoic acid, sodium salt is unique due to its combination of ester, alkene, and carboxylate groups within a polymeric structure. This combination imparts distinct chemical and physical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
168886-09-7 |
|---|---|
Molecular Formula |
C31H55NaO7 |
Molecular Weight |
562.8 g/mol |
IUPAC Name |
sodium;(Z)-4-(2-butoxyethoxy)-4-oxobut-2-enoic acid;octadec-1-ene;prop-2-enoate |
InChI |
InChI=1S/C18H36.C10H16O5.C3H4O2.Na/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;1-2-3-6-14-7-8-15-10(13)5-4-9(11)12;1-2-3(4)5;/h3H,1,4-18H2,2H3;4-5H,2-3,6-8H2,1H3,(H,11,12);2H,1H2,(H,4,5);/q;;;+1/p-1/b;5-4-;; |
InChI Key |
GZDFBMGLZZYRDH-ZGVDEOGJSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)/C=C\C(=O)O.C=CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C.CCCCOCCOC(=O)C=CC(=O)O.C=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


